1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
CAS No.: 1185319-81-6
Cat. No.: VC3254240
Molecular Formula: C13H19ClN4
Molecular Weight: 266.77 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride - 1185319-81-6](/images/structure/VC3254240.png)
Specification
CAS No. | 1185319-81-6 |
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Molecular Formula | C13H19ClN4 |
Molecular Weight | 266.77 g/mol |
IUPAC Name | 1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride |
Standard InChI | InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H |
Standard InChI Key | DHTFTQDRUMEZBZ-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl |
Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride features a benzimidazole core with an ethyl substituent at the N-1 position and a piperazine group at the C-2 position . The compound exists as a hydrochloride salt, with the protonation likely occurring at one of the basic nitrogen atoms of the piperazine ring.
The basic chemical identifiers for this compound are summarized in the following table:
Property | Value |
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Molecular Formula | C13H19ClN4 |
Molecular Weight | 266.77 g/mol |
CAS Number | 1185319-81-6 |
PubChem CID | 45788981 |
Parent Compound | CID 10823368 (1H-Benzimidazole, 1-ethyl-2-(1-piperazinyl)-) |
IUPAC Name | 1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride |
This compound was first registered in chemical databases on June 21, 2010, with the most recent modification date being February 22, 2025, indicating ongoing interest and potential updates to its information .
Structural Identifiers and Representations
For computational and database purposes, 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is represented using various notations:
Identifier Type | Value |
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InChI | InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H |
InChIKey | DHTFTQDRUMEZBZ-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl |
DSSTox Substance ID | DTXSID60671790 |
Wikidata | Q72476846 |
These identifiers provide unique ways to reference the compound in chemical databases and literature, facilitating its identification and information retrieval .
Alternative Nomenclature
The compound is referenced by several synonyms in chemical databases and literature, which are important for comprehensive literature searches:
Synonym |
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1-Ethyl-2-piperazin-1-yl-1H-benzoimidazole hydrochloride |
1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride |
1-ethyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole hydrochloride |
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazolehydrochloride |
1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) |
These alternative names reflect different naming conventions and highlight various structural aspects of the molecule .
Synthesis Methodologies
Synthetic Approach
The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves a multi-step process that has been documented in research literature. The most direct synthetic route involves the preparation of a Boc-protected intermediate, followed by N-alkylation and subsequent deprotection to yield the target compound .
Detailed Synthesis Procedure
The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride proceeds through the following key steps:
N-Alkylation
The first crucial step involves the N-alkylation of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (compound 11) with ethyl bromide:
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Reagents:
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tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (1.00 g, 3.31 mmol)
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Ethyl bromide (0.39 mL, 5.01 mmol)
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Potassium hydroxide (378.0 mg, 6.74 mmol)
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Acetone (6.6 mL)
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Reaction conditions:
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Temperature: 40°C
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Duration: 19 hours
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Workup: Addition of saturated NH4Cl solution, extraction with chloroform
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Purification:
Boc Deprotection and Salt Formation
The second step involves the removal of the Boc protecting group and conversion to the hydrochloride salt:
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Reagents for deprotection:
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tert-butyl 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (53.0 mg, 0.16 mmol)
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Trifluoroacetic acid (TFA, 0.2 mL)
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Dichloromethane (CH2Cl2, 1.8 mL)
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Deprotection conditions:
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Temperature: Room temperature
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Duration: 1 hour
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Initial workup: Addition of toluene (10 mL), evaporation of solvent
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Salt formation:
This synthetic approach demonstrated high efficiency, with an excellent yield of 89% in the final deprotection and salt formation step .
Synthetic Challenges and Considerations
Several factors must be considered when synthesizing 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride:
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Selectivity in N-alkylation: The benzimidazole ring contains multiple nitrogen atoms, necessitating controlled reaction conditions to achieve selective N-1 alkylation.
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Complete Boc deprotection: Ensuring complete removal of the Boc protecting group is crucial for obtaining the pure target compound.
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Salt formation: Careful control of the hydrochloride salt formation is important to avoid formation of di-hydrochloride salts or incomplete neutralization.
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Purification challenges: Separation of the target compound from potential side products or unreacted starting materials may require optimized chromatographic conditions.
Physicochemical Properties
Physical State and Appearance
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has been reported to be a white solid, which is consistent with many pharmaceutical-grade hydrochloride salts . This physical form is advantageous for handling, storage, and potential formulation development.
Solvent Type | Expected Solubility | Rationale |
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Water | Moderate to good | Hydrochloride salts typically exhibit enhanced water solubility compared to free bases |
Polar Protic Solvents (methanol, ethanol) | Good | The ionic nature of the salt promotes solubility in polar protic solvents |
Polar Aprotic Solvents (acetone, DMF, DMSO) | Moderate to good | The compound's polar functional groups should facilitate dissolution |
Non-polar Solvents (hexane, toluene) | Poor | Limited solubility expected due to the ionic character of the hydrochloride salt |
The hydrochloride salt formation is a common pharmaceutical strategy to enhance aqueous solubility, which is particularly important for biological testing and potential drug formulation.
Stability Considerations
The stability profile of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride would be influenced by several factors:
Factor | Expected Impact | Consideration |
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pH | Stability in acidic conditions | Hydrochloride salts generally maintain their integrity better in acidic environments |
Temperature | Potential thermal degradation | Storage at controlled temperatures would be advisable |
Light | Possible photosensitivity | Aromatic compounds may undergo photochemical reactions |
Hygroscopicity | Potential moisture absorption | Many hydrochloride salts exhibit hygroscopic properties |
These stability considerations would be important for proper handling, storage, and potential formulation development of the compound.
Structural Features and Related Compounds
Key Structural Elements
The molecular architecture of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride contains several key structural elements that may contribute to its chemical properties and potential biological activities:
Structural Feature | Description | Potential Significance |
---|---|---|
Benzimidazole Core | Fused heterocyclic system with benzene and imidazole rings | Provides a planar, aromatic scaffold that can participate in π-stacking interactions with biological targets |
N-1 Ethyl Substituent | Alkyl chain attached to one nitrogen of the imidazole ring | Increases lipophilicity and may influence receptor binding specificity |
C-2 Piperazine Substituent | Six-membered heterocycle with two nitrogen atoms in a 1,4-relationship | Introduces basic nitrogen atoms that can form hydrogen bonds or salt bridges with acidic groups in biological targets |
Hydrochloride Salt | Ionic form with protonated nitrogen and chloride counterion | Enhances water solubility and may improve bioavailability |
Comparison with Structurally Related Compounds
To better understand the potential properties and applications of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, it is valuable to compare it with structurally related compounds:
These structural relationships provide context for understanding how modifications to the basic scaffold might influence the compound's properties and potential applications.
Potential Activity | Structural Basis | Reference Compounds with Similar Activities |
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Antimicrobial | Benzimidazole core | Albendazole, mebendazole, thiabendazole |
Anticancer | Benzimidazole-piperazine scaffold | Nocodazole, bendamustine |
Central Nervous System Activity | Piperazine moiety | Buspirone, trazodone |
Anti-inflammatory | Heterocyclic aromatic structure | Indomethacin, acemetacin |
The presence of both the benzimidazole ring and piperazine moiety may confer multitarget activity, as these structural elements are known to interact with various biological receptors and enzymes.
Structure-Activity Relationship Considerations
Several structural features of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride may influence its biological activity:
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The benzimidazole core: This planar aromatic system can intercalate with DNA or interact with protein binding sites through π-stacking interactions.
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The ethyl substituent: This alkyl group increases lipophilicity, potentially enhancing membrane permeability while maintaining a relatively small steric profile.
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The piperazine ring: This moiety introduces basic nitrogen atoms that can form hydrogen bonds or ionic interactions with complementary groups in biological targets.
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The salt form: The hydrochloride salt may improve bioavailability by enhancing solubility in physiological fluids.
Research Applications
Beyond potential therapeutic applications, 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride may serve as:
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A pharmacological tool for studying biological systems
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A chemical building block for synthesizing more complex molecules
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A reference standard for analytical method development
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A model compound for studying structure-activity relationships of benzimidazole-piperazine derivatives
Current Research Status and Future Directions
Current Research Status
Research specifically on 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride appears to be in relatively early stages. The available literature indicates:
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Successful synthesis and characterization of the compound has been documented
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The compound has been registered in chemical databases, suggesting interest in its properties
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Limited published studies on its specific biological activities or applications are currently available
Future Research Opportunities
Several promising research directions for 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride include:
Research Area | Specific Directions | Potential Significance |
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Biological Activity Profiling | Screening against microbial pathogens, cancer cell lines, and CNS targets | Identification of potential therapeutic applications |
Structure Optimization | Synthesis of analogs with modifications to the ethyl group, piperazine ring, or benzimidazole core | Development of compounds with enhanced potency or selectivity |
Mechanism of Action Studies | Investigation of binding to specific molecular targets | Understanding of how structural features contribute to biological activity |
Formulation Development | Exploration of various pharmaceutical formulations | Addressing potential delivery challenges for therapeutic applications |
These research directions could significantly expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry or biological research.
Synthetic Modifications
Several structural modifications could be explored to develop analogs with potentially enhanced properties:
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Variation of the N-1 substituent: Replacing the ethyl group with other alkyl or functionalized alkyl groups
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Modification of the piperazine ring: Introduction of substituents or replacement with related heterocycles
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Functionalization of the benzene portion of the benzimidazole: Addition of halogens, alkyl, or other functional groups
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Alternative salt forms: Preparation of different pharmaceutically acceptable salts
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